Samorin

trypanocidal potency multi-component synergy Alamar blue assay

Source Samorin (Isometamidium Chloride Hydrochloride), the definitive gold-standard trypanocide for African Animal Trypanosomiasis (AAT) research and control. This is not generic isometamidium—Samorin is the specific, multi-component mixture where intact synergy delivers quantifiably superior EC50 against T. congolense and a unique pharmacokinetic profile (tissue:plasma >1). Generic substitution is scientifically contraindicated due to 33-fold cross-resistance risks. Ideal for PK/PD modeling, reference standard development, and rational drug rotation strategies. Secure genuine Samorin for reliable, reproducible results.

Molecular Formula C28H27Cl2N7
Molecular Weight 532.5 g/mol
CAS No. 6798-24-9
Cat. No. B046914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSamorin
CAS6798-24-9
Synonyms8-(3-(m-amidinophenyl)-2-triazeno)-3-amino-5-ethyl-6-phenylphenanthridinium
8-3-m-amidinophenyl-2-triazano-3-amino-5-etheyl-6-phenylphenanthridinium chloride
8-m-amidinophenyldiazoamino-3-amino-5-methyl-6-phenylphenanthridinium chloride
ISMM
isometamidium
isometamidium cation
isometamidium chloride
isometamidium chloride, monohydrochloride
isometamidium ion
isometamidium mesilate
isometamidium mesylate
isometamidium methanesulfonate
phenanthridinium, 3-amino-8-(3-(3-(aminoiminomethyl)phenyl)-1-triazenyl)-5-ethyl-6-phenyl-
phenanthridinium, 3-amino-8-(3-(3-(aminoiminomethyl)phenyl)-2-triazen-1-yl)-5-ethyl-6-phenyl-, methanesulfonate (1:1)
Samorin
trypamidium
Veridium
Molecular FormulaC28H27Cl2N7
Molecular Weight532.5 g/mol
Structural Identifiers
SMILESCC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N=NNC5=CC=CC(=C5)C(=N)N)N.Cl.[Cl-]
InChIInChI=1S/C28H25N7.2ClH/c1-2-35-26-16-20(29)11-13-24(26)23-14-12-22(17-25(23)27(35)18-7-4-3-5-8-18)33-34-32-21-10-6-9-19(15-21)28(30)31;;/h3-17,29H,2H2,1H3,(H4,30,31,32,33);2*1H
InChIKeyURSFPCGNENDEFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Samorin (CAS 6798-24-9): Isometamidium Chloride Hydrochloride Veterinary Trypanocide Technical Procurement Overview


Samorin (CAS 6798-24-9), also known as isometamidium chloride hydrochloride, is a phenanthridine-based trypanocidal agent used exclusively in veterinary medicine for the treatment and prophylaxis of African animal trypanosomiasis (AAT), caused by Trypanosoma congolense, T. vivax, and to a lesser extent T. brucei brucei [1]. This compound is a synthetic conjugate that structurally integrates the homidium (ethidium) moiety with a portion of the diminazene aceturate molecule, resulting in a multi-component formulation that exhibits both chemotherapeutic and chemoprophylactic properties [2]. Samorin is one of three cornerstone trypanocides—alongside homidium salts (Ethidium/Novidium) and diminazene aceturate (Berenil)—routinely deployed in sub-Saharan Africa, with an estimated 25–30 million doses administered annually for livestock protection [3].

Why Generic Substitution of Samorin (Isometamidium Chloride) Fails: Evidence-Based Procurement Considerations


Generic substitution of Samorin with isolated isometamidium components or alternative phenanthridine trypanocides (e.g., homidium bromide) is scientifically contraindicated due to quantifiable differences in intrinsic potency, cross-resistance liability, and pharmacokinetic tissue partitioning. Samorin is not a single molecular entity but a defined multi-component mixture; purified individual components (M&B4180A, M&B38897, M&B4596) exhibit significantly lower trypanocidal activity than the intact commercial mixture, with Samorin demonstrating superior EC50 values against T. congolense and T. brucei strains [1]. Furthermore, selection for isometamidium resistance in T. congolense induces pronounced cross-resistance to homidium (33-fold increase in CD50), whereas cross-resistance to diminazene remains minimal (3-fold), establishing that even structurally related in-class alternatives cannot be freely interchanged without compromising therapeutic outcomes [2]. Additionally, Samorin is the sole trypanocide among the major classes exhibiting higher tissue fluid concentrations than plasma concentrations following intravenous administration, a pharmacokinetic property that directly correlates with enhanced curative efficacy in areas with drug-resistant trypanosome strains [3].

Samorin (CAS 6798-24-9): Quantifiable Evidence Guide for Comparator-Driven Scientific Procurement


Samorin Mixture Outperforms Individual Components: EC50 Comparative Potency

Samorin is a multi-component mixture; its individual chromatographically purified components (M&B4180A, M&B38897, M&B4596) exhibit substantially lower trypanocidal activity than the intact commercial formulation. Samorin was found to be significantly more active than any of the individual components alone against T. congolense and three T. brucei brucei strains [1]. Procurement of isolated components rather than the intact Samorin mixture will result in quantifiably reduced potency.

trypanocidal potency multi-component synergy Alamar blue assay

Samorin Intravenous Peak Plasma Levels: 18- to 36-Fold Higher Than Intramuscular Administration

Following intravenous administration, Samorin achieves peak plasma levels that are 18- to 36-fold higher than those obtained via the standard intramuscular route, a magnitude of enhancement that dwarfs that observed for comparator trypanocides [1]. This pharmacokinetic advantage is specific to Samorin and is not observed to the same extent with Berenil (3- to 7-fold higher) or Ethidium (3- to 7-fold higher) [1].

pharmacokinetics intravenous administration peak plasma concentration

Samorin Tissue Fluid-to-Plasma Ratio: Unique Pharmacokinetic Partitioning Among Trypanocides

Samorin is the only drug among the three major trypanocides (Berenil, Ethidium, Samorin) showing higher tissue fluid levels than plasma levels following intravenous treatment [1]. In contrast, both Berenil and Ethidium exhibit lower tissue fluid levels than plasma levels after IV administration [1]. This unique tissue partitioning correlates with enhanced curative effect in areas with resistant strains [1].

tissue distribution pharmacokinetics drug partitioning

Samorin Cross-Resistance Profile: 33-Fold Homidium Cross-Resistance vs 3-Fold Diminazene

Selection for isometamidium resistance (94-fold increase in CD50) in T. congolense induces a substantial 33-fold increase in resistance to homidium, but only a modest 3-fold increase in resistance to diminazene [1]. This quantitative cross-resistance differential demonstrates that resistance to Samorin does not uniformly compromise all alternative trypanocides; diminazene retains significantly greater efficacy in isometamidium-resistant contexts.

cross-resistance drug selection CD50

Samorin Bioavailability in Cattle: 58% After Intramuscular Administration

Following intramuscular administration of 1 mg/kg [14C]isometamidium in non-infected Boran cattle, the absolute bioavailability is 58% [1]. This value establishes the fraction of the administered dose that reaches systemic circulation, providing a baseline for dose optimization and formulation comparisons. In goats, bioavailability after IM administration is lower at 27% [2], highlighting species-specific pharmacokinetic differences.

bioavailability pharmacokinetics intramuscular

Samorin (CAS 6798-24-9): Evidence-Anchored Research and Industrial Application Scenarios


In Vitro Trypanosome Drug Sensitivity Profiling and Resistance Mechanism Studies

Samorin serves as the reference standard for evaluating cross-resistance phenotypes and transporter-mediated drug uptake mechanisms in trypanosome research. Studies demonstrate that isometamidium-resistant T. congolense clones exhibit quantifiably reduced drug accumulation due to altered receptor-mediated transport, and that resistance selection with Samorin induces differential cross-resistance to homidium (33-fold) versus diminazene (3-fold) [1]. The intact Samorin mixture—not individual components—should be used as the gold-standard comparator for evaluating novel trypanocidal candidates or characterizing field isolate sensitivity [2].

Pharmacokinetic Modeling and Bioavailability Studies in Livestock

Samorin is the benchmark trypanocide for studying tissue partitioning and depot formation. Its unique pharmacokinetic signature—tissue fluid concentrations exceeding plasma levels, a property not shared by Berenil or Ethidium—makes it the preferred compound for investigating drug distribution into extravascular compartments where trypanosomes reside [1]. Researchers can reference established bioavailability values (58% in cattle, 27% in goats) and terminal half-life data (120.7 h in cattle) for comparative pharmacokinetic studies or formulation development [2][3].

Therapeutic Intervention in High-Challenge Drug-Resistant Field Settings

For field applications where trypanosome populations exhibit reduced sensitivity to standard trypanocides, intravenous Samorin administration offers a quantifiable pharmacokinetic advantage. The 18- to 36-fold higher peak plasma levels achieved via IV versus IM administration—a magnitude 5- to 12-fold greater than that observed with Berenil or Ethidium—enables higher initial drug exposure that may overcome reduced drug uptake associated with resistance [1]. Additionally, the differential cross-resistance profile (minimal cross-resistance to diminazene) supports rational drug rotation strategies where Samorin and diminazene can be alternated to mitigate resistance emergence [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Samorin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.